

Synthesis of Enantiomerically Pure (-)-2-Iodoctane: An Application Note and Protocol

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Compound of Interest

Compound Name: (-)-2-Iodoctane

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Abstract

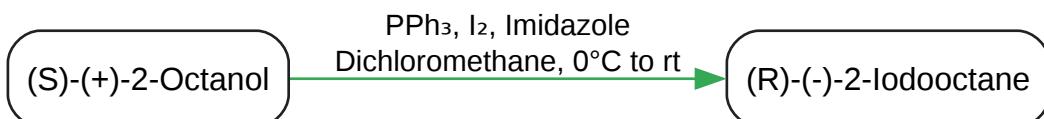
This document provides a detailed protocol for the synthesis of enantiomerically pure (R)-(-)-2-iodooctane, a valuable chiral building block in organic synthesis. The described method utilizes the Appel reaction, starting from the readily available chiral precursor (S)-(+)-2-octanol. This reaction, employing triphenylphosphine, iodine, and imidazole, proceeds with a complete inversion of stereochemistry, ensuring the formation of the desired (R)-enantiomer. This application note includes a comprehensive experimental protocol, quantitative data on reaction yield and product purity, and methods for purification and characterization.

Introduction

Chiral iodoalkanes, such as (-)-2-iodooctane, are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The stereocenter bearing the iodine atom allows for a variety of stereospecific transformations, making the enantiomeric purity of this starting material critical. The Appel reaction is a well-established method for converting alcohols to alkyl halides under mild conditions.^{[1][2]} A key feature of this reaction for secondary alcohols is the inversion of configuration at the stereocenter, providing a predictable and reliable method for accessing the desired enantiomer from its opposite alcohol precursor.^{[3][4]}

Reaction Pathway

The synthesis of **(R)-(-)-2-iodooctane** from **(S)-(+)-2-octanol** proceeds via an SN2 mechanism. The triphenylphosphine and iodine form a phosphonium iodide intermediate, which then activates the hydroxyl group of the alcohol. The subsequent backside attack by the iodide ion results in the displacement of the activated hydroxyl group and inversion of the stereochemistry at the carbon center.



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Caption: Reaction scheme for the synthesis of **(R)-(-)-2-iodooctane**.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of enantiomerically pure **(-)-2-iodooctane**.

Parameter	Value
Starting Material	(S)-(+)-2-Octanol
Product	(R)-(-)-2-Iodoctane
Molecular Formula	C ₈ H ₁₇ I
Molecular Weight	240.12 g/mol
Typical Yield	80-90%
Enantiomeric Excess (e.e.)	>98%
Specific Rotation $[\alpha]_D$	-38.5° (neat) ^[5]
Appearance	Pale yellow oil

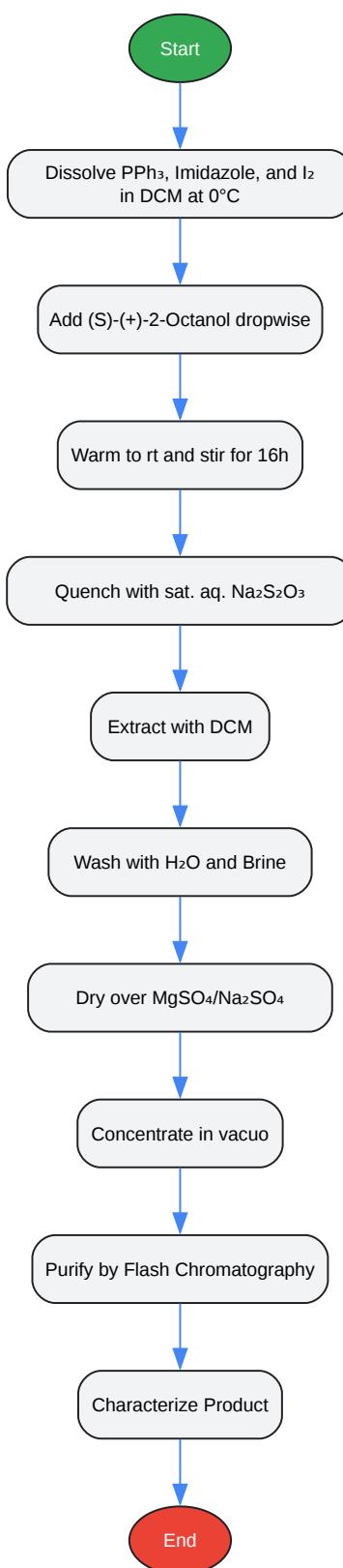
Experimental Protocol

This protocol details the synthesis, purification, and characterization of **(R)-(-)-2-iodooctane**.

Materials and Reagents

- (S)-(+)-2-Octanol
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Pentane or Hexane
- Silica gel

Experimental Workflow

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